molecular formula C10H8ClNO B2679297 2-(Chlorophenyl)-3-oxobutanenitrile CAS No. 77186-48-2

2-(Chlorophenyl)-3-oxobutanenitrile

Cat. No. B2679297
CAS RN: 77186-48-2
M. Wt: 193.63
InChI Key: LDPBVMZXVUMUME-UHFFFAOYSA-N
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Description

2-(Chlorophenyl)-3-oxobutanenitrile, also known as 2-chlorobenzyl cyanide, is an organonitrile compound which has been studied for its potential applications in various scientific fields. It is a colourless liquid with a boiling point of 94.3 °C and a melting point of -36.9 °C. This compound has been used in the synthesis of various compounds and has been studied for its potential therapeutic effects.

Scientific Research Applications

Spectroscopic and Structural Analysis

Research has demonstrated that chlorophenyl derivatives exhibit notable spectroscopic and structural properties, making them subjects of interest in the development of dyes and analytical tools. For instance, studies on the structural parameters, spectroscopic characterization, and nonlinear optical (NLO) properties of chlorophenyl derivatives have been conducted using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations. These investigations aim to understand their biological potentials and corrosion inhibition capabilities, suggesting their utility in various scientific and industrial applications (Wazzan, Al-Qurashi, & Faidallah, 2016).

Synthesis of Fungicides

Chlorophenyl derivatives have also played a critical role in the synthesis of fungicides. Research into the stereoselective synthesis of myclobutanil, a widely used triazole fungicide, from chlorophenyl-containing precursors showcases the importance of these compounds in agricultural chemistry. This research not only provides a pathway to highly enantiopure fungicides but also highlights the synthetic utility of chlorophenyl derivatives in creating compounds of significant agricultural importance (Ruano, García, Castro, & Ramos, 2002).

Environmental Science Applications

In environmental science, chlorophenyl derivatives have been investigated for their role in the advanced oxidation processes (AOPs) for the degradation of aqueous organic pollutants. Studies utilizing 4-chlorophenol as a model substrate reveal that these compounds can participate in Fenton-like reactions, initiating oxidative degradation pathways that are effective across a wide pH range. This research highlights the potential of chlorophenyl derivatives in environmental remediation technologies (Bokare & Choi, 2011).

properties

IUPAC Name

2-(2-chlorophenyl)-3-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-7(13)9(6-12)8-4-2-3-5-10(8)11/h2-5,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPBVMZXVUMUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The procedure of P. L. Julian et al (Org. Syn, C. V. II, p, 487) was used. To 25 mL of anhydrous ethanol was added 2.0 g or sodium metal. The mixture was heated to 100° C. with a heating mantle to effect complete reaction. To the warm solution was added 10.0 g 2-chlorophenylacetonitrile followed by 9.7 mL dry ethyl acetate. After one hour, the mixture was cooled to -10° C. and was filtered through a medium fritted funnel. The white precipitate was washed twice with ether and was combined with the first batch. The solid material was dissolved in 75 mL water. To this was added 5 mL acetic acid. The mixture was then extracted three times with ether. The combined organic material was dried over sodium sulfate, stripped of solvent in vacuo, and was restripped from toluene to give the title compound sufficiently pure for the the next reaction. Rf 0.14 in 20% ethyl acetate/hexane.
[Compound]
Name
II
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
25 mL
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Reaction Step Two
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0 (± 1) mol
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Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
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9.7 mL
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solvent
Reaction Step Four

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